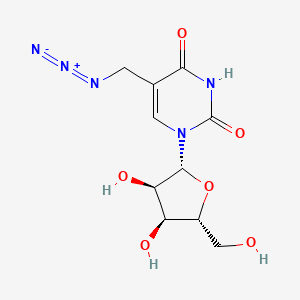

5-(Azidomethyl)uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)uridine is a useful research compound. Its molecular formula is C10H13N5O6 and its molecular weight is 299.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Azidomethyl)uridine (5-AmU) is a nucleoside analog that has garnered attention for its potential applications in biological research and therapeutic contexts. This article delves into the compound's synthesis, biological activities, and relevant case studies, highlighting its role in antiviral therapies and cellular imaging.

1. Overview of this compound

5-AmU is characterized by the presence of an azide group at the 5-position of uridine. This modification allows it to serve as a substitute for natural uridine in various biochemical assays and therapeutic applications. Its ability to incorporate into RNA makes it a valuable tool for studying RNA synthesis and function.

2. Synthesis of this compound

The synthesis of 5-AmU typically involves the conversion of uridine through a two-step process, often starting from 5-methyluridine. The azide group is introduced via a nucleophilic substitution reaction, yielding 5-AmU in moderate to high yields (approximately 60%) .

Table 1: Synthesis Pathways for this compound

| Step | Reaction Type | Yield (%) | Key Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution | ~60 | 5-azidomethyluridine |

| 2 | Copper-catalyzed click chemistry | Varies | N-acetylglucosamine derivative |

3.1 Antiviral Properties

5-AmU exhibits significant antiviral activity by mimicking natural uridine during RNA synthesis. Its incorporation into viral RNA can disrupt viral replication processes. Research indicates that nucleoside analogs like 5-AmU can impair DNA/RNA synthesis, leading to reduced viral loads in infected cells .

Case Study: Antiviral Efficacy Against HSV-1

In a series of experiments, compounds derived from uridine, including 5-AmU, were tested against Herpes Simplex Virus type 1 (HSV-1). Results showed that certain derivatives exhibited high antiviral activity at concentrations as low as 10 µg/10^5 cells, demonstrating the potential of these compounds in therapeutic applications .

3.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that 5-AmU can enhance radiosensitivity in cancer cells, particularly breast cancer cells, through the formation of nitrogen-centered radicals that induce cellular damage upon radiation exposure .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-AmU | Breast Cancer | 15 | Radiosensitization via radical formation |

| Triazole derivatives | Various | Varies | Inhibition of DNA/RNA synthesis |

The incorporation of 5-AmU into RNA leads to structural modifications that can hinder normal cellular processes. The azide group allows for subsequent reactions that can be exploited for labeling and imaging purposes in live cells .

5. Conclusion and Future Directions

The biological activity of this compound highlights its potential as both a research tool and a therapeutic agent. Ongoing studies are likely to explore its applications in more detail, particularly in the fields of virology and oncology.

Future research should focus on:

- Optimizing synthesis : Improving yields and reducing costs.

- Expanding biological evaluations : Testing against a broader range of viruses and cancer types.

- Investigating combination therapies : Assessing efficacy when used alongside existing antiviral or anticancer drugs.

By harnessing the unique properties of 5-AmU, researchers can further understand its role in cellular processes and develop innovative treatments for viral infections and cancer.

Properties

Molecular Formula |

C10H13N5O6 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

ZAFBFGDCEFQDFD-JXOAFFINSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.